REACTION_CXSMILES
|
[C:1]([C:3]1([C:14]2[N:19]=[CH:18][CH:17]=[CH:16][N:15]=2)[CH2:8][CH:7](C(OC)=O)[C:6](=[O:13])[CH2:5][CH2:4]1)#[N:2].[OH-].[K+].O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CCOC(C)=O.CO>[O:13]=[C:6]1[CH2:7][CH2:8][C:3]([C:14]2[N:15]=[CH:16][CH:17]=[CH:18][N:19]=2)([C:1]#[N:2])[CH2:4][CH2:5]1 |f:1.2,5.6|
|
Name
|
methyl 5-cyano-2-oxo-5-(pyrimidin-2-yl)cyclohexanecarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CCC(C(C1)C(=O)OC)=O)C1=NC=CC=N1
|
Name
|
THF MeOH
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After being refluxed for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The organic solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The concentrated reaction
|
Type
|
EXTRACTION
|
Details
|
extracted (3×DCM)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC(CC1)(C#N)C1=NC=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.66 mmol | |
AMOUNT: MASS | 333 mg | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |